N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-N'-2-thienylurea
Overview
Description
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-N'-2-thienylurea is a useful research compound. Its molecular formula is C16H23N3O2S and its molecular weight is 321.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 321.15109816 g/mol and the complexity rating of the compound is 410. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Polyfunctionality Substituted Heterocycles
Research into polyfunctionally substituted heterocycles, including thioureas and pyrrolidine derivatives, explores their synthesis for various applications. These compounds serve as intermediates in producing complex heterocyclic structures, demonstrating their significance in synthetic organic chemistry and potential in material science and catalysis. For example, studies have shown novel syntheses of thienopyrimido-1,2,4-triazoles, indicating the versatility of thiourea derivatives in heterocyclic chemistry (El-Gazzar, Hegab, Swelam, & Aly, 2002).
Organocatalysis
Thiourea derivatives are pivotal in organocatalysis, facilitating asymmetric reactions to produce compounds with high enantioselectivity. This aspect is crucial for synthesizing pharmaceuticals and biologically active molecules. Research has developed highly diastereo- and enantioselective cycloaddition reactions using thiourea-tertiary amine catalysts, yielding spiro[pyrrolidin-3,2'-oxindoles] with excellent results (Wang et al., 2016).
Electrochemical and Electrochromic Properties
The study of poly(2,5-di(2-thienyl)-1H-pyrrole) derivatives, including those incorporating pyrrolidine and thiourea moieties, highlights their potential in electrochemical and electrochromic applications. These materials exhibit significant electroactivity and robustness, making them suitable for use in electronic devices (Hwang, Son, & Shim, 2010).
Antibacterial and Antiviral Applications
Derivatives of thioureas, including those with structural similarities to N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-N'-2-thienylurea, have been explored for their antimicrobial and antiviral properties. For instance, thienopyrimidine and substituted 2-thienylthiourea derivatives have shown promising antibiotic activities against various bacterial and fungal strains (Al-Omran & El-Khair, 2004).
Properties
IUPAC Name |
1-(1-cycloheptyl-5-oxopyrrolidin-3-yl)-3-thiophen-2-ylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S/c20-15-10-12(17-16(21)18-14-8-5-9-22-14)11-19(15)13-6-3-1-2-4-7-13/h5,8-9,12-13H,1-4,6-7,10-11H2,(H2,17,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRKEKHBPTXLDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CC(CC2=O)NC(=O)NC3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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